Cypellogin B

Description

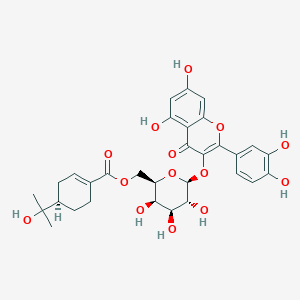

Cypellogin B is a flavonoid compound isolated from Eucalyptus species, particularly Eucalyptus leaf residues and flowers . Its molecular formula is C₃₁H₃₄O₁₄, with a molecular weight of 630.61 g/mol . Structurally, it is characterized by a flavonoid backbone with glycosidic modifications, as evidenced by its MS² fragmentation pattern (m/z 301.0416, 463.0988), indicative of sugar moieties and aglycone cleavage . Cypellogin B exists as a light yellow amorphous powder with a specific optical rotation of +4° (c = 0.1, MeOH), distinguishing it from its stereoisomer, Cypellogin A (−7°) . While its pharmacological activities remain understudied, preliminary research links Eucalyptus-derived flavonoids to antitumor and anti-biofilm properties .

Properties

Molecular Formula |

C31H34O14 |

|---|---|

Molecular Weight |

630.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |

InChI |

InChI=1S/C31H34O14/c1-31(2,41)15-6-3-13(4-7-15)29(40)42-12-21-23(36)25(38)26(39)30(44-21)45-28-24(37)22-19(35)10-16(32)11-20(22)43-27(28)14-5-8-17(33)18(34)9-14/h3,5,8-11,15,21,23,25-26,30,32-36,38-39,41H,4,6-7,12H2,1-2H3/t15-,21+,23-,25-,26+,30-/m0/s1 |

InChI Key |

GUDLVBZWVXAHOX-ZWQPYCCRSA-N |

Isomeric SMILES |

CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Synonyms |

cypellogin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cypellogin A

Cypellogin A shares the same molecular formula (C₃₁H₃₄O₁₄) and weight (630.61 g/mol) as Cypellogin B, suggesting they are stereoisomers . Key differences include:

- Optical Rotation : Cypellogin A exhibits a refractive index of −7° (c = 0.1, MeOH), whereas Cypellogin B is +4° .

- MS² Fragmentation: Both compounds share major fragments (m/z 301, 463), but subtle differences in minor peaks (e.g., m/z 300.0337 in Cypellogin A vs. unresolved data for Cypellogin B) suggest variations in glycosidic linkages or aglycone structure .

Table 1: Structural Comparison of Cypellogin A and B

| Parameter | Cypellogin A | Cypellogin B |

|---|---|---|

| Molecular Formula | C₃₁H₃₄O₁₄ | C₃₁H₃₄O₁₄ |

| Molecular Weight (g/mol) | 630.61 | 630.61 |

| Optical Rotation | −7° (c = 0.1, MeOH) | +4° (c = 0.1, MeOH) |

| Source | Eucalyptus leaves | Eucalyptus leaves |

| Key MS² Fragments | 301, 463, 300 | 301, 463 |

Eucalmaidin D

Eucalmaidin D, co-eluted with Cypellogin A/B in HPLC studies, shares a similar flavonoid-glycoside structure but differs in substituent positioning .

Quercetin Glycosides

Flavonoids like Quercetin O-sophoroside (C₂₇H₃₀O₁₇, 625 g/mol) and Rutin (C₂₇H₃₀O₁₆, 609 g/mol) share glycosylation patterns with Cypellogin B but lack its complex terpenoid-like modifications .

Comparison with Functionally Similar Compounds

Cynaropicrin (C₁₉H₂₂O₆)

A sesquiterpene lactone from Cynara species, Cynaropicrin shares anti-inflammatory properties (IC₅₀ = 8.2 μM for TNF-α inhibition) but differs entirely in structure and biosynthesis pathway .

- Mechanism: Targets NF-κB signaling, whereas Cypellogin B’s mechanism remains unknown .

Arjunolic Acid (C₃₀H₄₈O₅)

A triterpene from Eucalyptus, Arjunolic acid shares a plant origin with Cypellogin B but belongs to a distinct phytochemical class .

- Bioactivity: Known for hepatoprotective effects, contrasting with Cypellogin B’s hypothesized antitumor activity .

Q & A

Basic: What experimental protocols are recommended for the initial isolation and purification of Cypellogin B from natural sources?

Methodological Answer:

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC for purification. Challenges include minimizing degradation during extraction (e.g., controlled temperature) and optimizing solvent polarity gradients to separate structurally similar compounds. Purity assessment requires NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm molecular identity, alongside HPLC-DAD for purity quantification (>95% threshold for pharmacological studies) .

Advanced: How can researchers address discrepancies in reported bioactivity data for Cypellogin B across in vitro and in vivo models?

Methodological Answer:

Contradictions may arise from differences in assay conditions (e.g., cell line viability, serum concentration) or pharmacokinetic variability (e.g., metabolic stability in animal models). A systematic approach includes:

- Meta-analysis : Pool data from studies using standardized protocols (e.g., MTT assay at 24h exposure).

- Dose-Response Calibration : Compare IC₅₀ values normalized to solvent controls and adjust for protein-binding effects.

- In Vivo-Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate bioavailability variations due to administration routes (oral vs. intraperitoneal) .

Basic: What spectroscopic techniques are essential for characterizing Cypellogin B’s structural and stereochemical properties?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR for backbone structure, DEPT for carbon multiplicity, and NOESY/ROESY for stereochemistry.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Circular Dichroism (CD) : Confirm chiral centers in solution. Cross-validate findings with computational methods (e.g., DFT calculations) to rule out solvent-induced conformational artifacts .

Advanced: What computational strategies are effective for predicting Cypellogin B’s molecular targets and binding affinities?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of putative targets (e.g., kinases, GPCRs). Validate with mutagenesis studies.

- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2Å over 100ns) and free energy calculations (MM-PBSA/GBSA).

- Chemoproteomics : Combine activity-based protein profiling (ABPP) with SILAC labeling to identify off-target interactions .

Basic: How should researchers design dose-ranging studies for Cypellogin B in preclinical toxicity assessments?

Methodological Answer:

- Acute Toxicity : OECD Guideline 423: Start with 5-300 mg/kg in rodents, monitoring mortality, organ weight, and histopathology for 14 days.

- Subchronic Toxicity : 28-day repeated dosing (10-100 mg/kg) with hematological/biochemical profiling.

- Statistical Power : Use Cohen’s d for effect size estimation; sample size ≥6/group to detect ≥20% change (α=0.05, β=0.2) .

Advanced: What metabolomic approaches can elucidate Cypellogin B’s mechanism of action in cancer cell lines?

Methodological Answer:

- Untargeted Metabolomics : LC-QTOF-MS with positive/negative ionization to profile polar and non-polar metabolites.

- Pathway Enrichment : Use MetaboAnalyst or KEGG Mapper to identify dysregulated pathways (e.g., glycolysis, TCA cycle).

- Integration with Transcriptomics : Combine with RNA-seq data via weighted gene co-expression network analysis (WGCNA) to map metabolic-transcriptional crosstalk .

Basic: What solvent systems are optimal for Cypellogin B solubility studies in pharmacological assays?

Methodological Answer:

- Aqueous Solubility : Test DMSO stocks (≤0.1% final concentration) in PBS or cell culture media (pH 7.4).

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or Cremophor EL for hydrophobic compounds.

- Dynamic Light Scattering (DLS) : Confirm absence of aggregates (>100 nm particles) to avoid false bioactivity results .

Advanced: How can researchers reconcile conflicting data on Cypellogin B’s pharmacokinetic parameters across species?

Methodological Answer:

- Allometric Scaling : Apply species-specific correction factors (e.g., brain-to-body weight ratios) to extrapolate human clearance.

- Microsampling Techniques : Serial blood microsampling (20µL) in rodents to reduce inter-individual variability.

- In Vitro-In Vivo Extrapolation (IVIVE) : Combine hepatic microsomal stability data with physiologically based modeling (GastroPlus) .

Basic: What quality control measures are critical for ensuring batch-to-batch consistency in Cypellogin B synthesis?

Methodological Answer:

- In-Process Controls (IPC) : Monitor reaction completion via TLC/HPLC at critical stages (e.g., acylation, cyclization).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products (HPLC-UV/ELSD).

- Reference Standards : Use USP-grade reagents and validate purity via qNMR .

Advanced: What strategies mitigate off-target effects in Cypellogin B’s phenotypic screening assays?

Methodological Answer:

- Counter-Screening : Test against unrelated targets (e.g., hERG channel for cardiac toxicity) and use CRISPR-Cas9 knockout models.

- Chemical Proteomics : Apply isoTOP-ABPP to identify non-specific protein binding.

- Structure-Activity Relationship (SAR) : Modify functional groups (e.g., hydroxyl to methyl) to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.